molecular formula C9H8Cl2S B13800707 3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene

3-Chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene

Cat. No.: B13800707
M. Wt: 219.13 g/mol
InChI Key: YBJYDZIULVFOOA-UHFFFAOYSA-N
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Description

Chloromethyl thiophene: is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring structure containing four carbon atoms and one sulfur atom. Chloromethyl thiophene is particularly notable for its chloromethyl group attached to the thiophene ring, which imparts unique chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrochloric Acid and Formaldehyde Method:

Industrial Production Methods:

  • The industrial production of chloromethyl thiophene often involves similar methods but on a larger scale, with enhanced safety measures due to the lachrymatory nature of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Nucleophilic Substitution:

    • Chloromethyl thiophene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
    • Common reagents: Sodium hydroxide, potassium cyanide.
    • Major products: Hydroxymethyl thiophene, cyanomethyl thiophene.
  • Grignard Reactions:

  • Oxidation:

    • Chloromethyl thiophene can be oxidized to form thiophene carboxylic acids.
    • Common reagents: Potassium permanganate, chromium trioxide.

Mechanism of Action

The mechanism of action of chloromethyl thiophene involves its reactivity due to the presence of the chloromethyl group. This group makes the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. The sulfur atom in the thiophene ring also contributes to its reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C9H8Cl2S

Molecular Weight

219.13 g/mol

IUPAC Name

3-chloro-2-(chloromethyl)-2,3-dihydro-1-benzothiophene

InChI

InChI=1S/C9H8Cl2S/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8-9H,5H2

InChI Key

YBJYDZIULVFOOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(S2)CCl)Cl

Origin of Product

United States

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